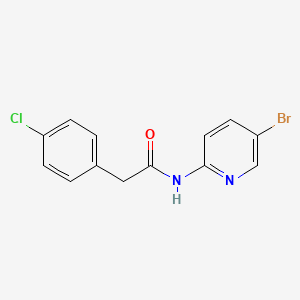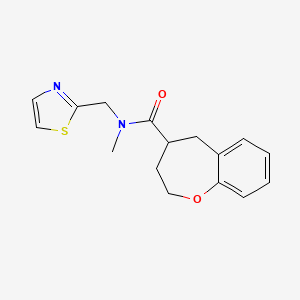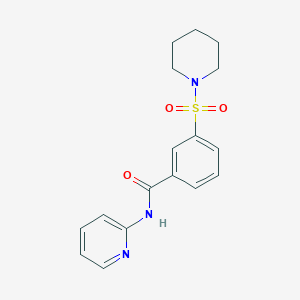
N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide, also known as BPCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BPCA is a small molecule inhibitor that has been found to be effective in targeting certain enzymes that are involved in various biochemical processes in the human body.
Mechanism of Action
N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide works by inhibiting the activity of certain enzymes that are involved in various biochemical processes in the human body. N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been found to be an effective inhibitor of HDAC6, which is involved in the regulation of gene expression. By inhibiting HDAC6, N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide can alter the expression of certain genes that are involved in various diseases such as cancer and inflammation. N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has also been found to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. By inhibiting COX-2, N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide can reduce inflammation in the body.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been found to have various biochemical and physiological effects in the human body. N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has also been found to reduce inflammation in animal models of inflammation. In addition, N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been shown to have neuroprotective properties and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has several advantages as a research tool. N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide is a small molecule inhibitor that can be easily synthesized and purified. N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been found to be effective in inhibiting the activity of certain enzymes that are involved in various diseases. However, there are also some limitations to using N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide in lab experiments. N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been found to have low solubility in water, which can make it difficult to work with in some experiments. In addition, N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been found to have low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide. One area of research is the development of more potent and selective inhibitors of HDAC6 and COX-2. Another area of research is the investigation of the potential therapeutic properties of N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide in other diseases such as cardiovascular disease and diabetes. In addition, the development of more effective delivery systems for N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide could improve its bioavailability and effectiveness in vivo. Overall, the study of N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has the potential to lead to the development of new therapies for various diseases.
Synthesis Methods
The synthesis of N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide involves the reaction of 4-chlorobenzoyl chloride with 5-bromo-2-pyridinylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetic anhydride to form the final product, N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide. The synthesis of N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been optimized to yield a high purity product with a good yield.
Scientific Research Applications
N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been extensively studied for its potential therapeutic properties in various diseases such as cancer, inflammation, and neurological disorders. N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been found to inhibit the activity of certain enzymes such as HDAC6, which is involved in the regulation of gene expression and has been implicated in various diseases. N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has also been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. In addition, N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been shown to have neuroprotective properties and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O/c14-10-3-6-12(16-8-10)17-13(18)7-9-1-4-11(15)5-2-9/h1-6,8H,7H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPICFGVFRTZCTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49668289 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R*,5R*)-3-(methylsulfonyl)-6-(3-morpholin-4-ylbenzyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5681545.png)
![2,6-dimethyl-4-[(4-methylphenyl)amino]phenol](/img/structure/B5681553.png)
![2-[5-(2-ethylpyridin-4-yl)-1-(3-fluorophenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5681560.png)
![5-chloro-N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5681563.png)

![4-({2-[1-(phenylacetyl)-3-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5681574.png)
![N-{3-[(isobutylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5681579.png)
![ethyl (8-tert-butyl-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate](/img/structure/B5681594.png)

![3-[(2,6-dichlorobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5681603.png)
![3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide](/img/structure/B5681606.png)
![2-[(2-{1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5681610.png)

![N-(4'-fluorobiphenyl-3-yl)-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5681652.png)